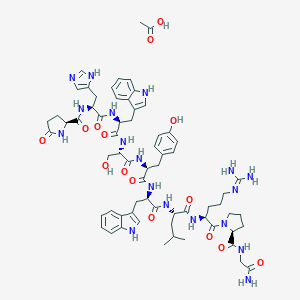

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Overview

Description

Triptorelin acetate is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-responsive cancers such as prostate cancer, endometriosis, and for the suppression of puberty in gender dysphoria . Triptorelin acetate is known for its ability to suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced levels of testosterone and estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptorelin acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin . The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

In industrial settings, triptorelin acetate is produced using large-scale SPPS. The process is optimized for high yield and purity, involving automated peptide synthesizers and advanced purification techniques . The final product is formulated into various dosage forms, including injectable solutions and sustained-release formulations .

Chemical Reactions Analysis

Types of Reactions

Triptorelin acetate undergoes several types of chemical reactions, including:

Oxidation: The tryptophan residue in triptorelin acetate can undergo oxidation under certain conditions.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as dithiothreitol (DTT) can be used.

Substitution: Various reagents can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

Hormonal Regulation

Triptorelin is primarily used in the treatment of hormone-sensitive conditions. It functions as a potent agonist of GnRH, leading to the suppression of gonadotropin release from the pituitary gland. This mechanism is particularly beneficial in:

- Prostate Cancer : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth. Clinical studies have demonstrated its effectiveness in prolonging survival rates and improving quality of life for patients undergoing androgen deprivation therapy .

- Endometriosis : The compound is also indicated for treating endometriosis, where it helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels that contribute to the disease .

Fertility Treatments

In fertility treatments, Triptorelin is used to trigger ovulation by controlling the timing of gonadotropin release. This application is crucial in assisted reproductive technologies (ART), including in vitro fertilization (IVF), where precise hormonal control is essential for successful outcomes .

Neurobiology Studies

Triptorelin has been employed in neurobiological research to study the effects of GnRH on the central nervous system (CNS). Its ability to modulate neurotransmitter release makes it a valuable tool for investigating neuroendocrine functions and their implications in disorders such as depression and anxiety .

Cancer Research

The compound's role in cancer therapy extends beyond prostate cancer. Research is ongoing into its potential applications in other malignancies, including breast and ovarian cancers, where hormonal pathways are critical . Studies suggest that targeting GnRH receptors may enhance therapeutic efficacy and reduce side effects associated with conventional chemotherapy.

Case Studies

Mechanism of Action

Triptorelin acetate acts as an agonist analog of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, leading to an initial surge in LH and FSH secretion . continuous administration results in downregulation of these receptors, ultimately suppressing the secretion of LH and FSH . This suppression leads to decreased levels of testosterone and estrogen, which is beneficial in treating hormone-responsive conditions .

Comparison with Similar Compounds

Similar Compounds

Leuprolide acetate: Another GnRH agonist used for similar indications.

Goserelin acetate: A synthetic decapeptide with similar applications.

Buserelin acetate: Another GnRH analog used in hormone therapy.

Uniqueness

Triptorelin acetate is unique in its longer duration of action compared to some other GnRH analogs . It is available in various formulations, including sustained-release forms, which provide prolonged therapeutic effects .

Biological Activity

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H, commonly known as Triptorelin acetate, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily utilized in clinical settings for its potent biological activity in regulating hormone levels, particularly in the treatment of hormone-responsive cancers and conditions such as endometriosis and precocious puberty.

Chemical Structure and Properties

- Molecular Formula : C66H86N18O15

- Molecular Weight : 1311.47 g/mol

- Appearance : White to off-white powder

- Solubility : Slightly soluble in water and methanol; better solubility in aqueous bases.

- Melting Point : >180°C (decomposes)

- pKa : 9.82 (predicted)

Triptorelin functions as an agonist of GnRH, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, leading to decreased levels of sex hormones such as testosterone and estrogen. This mechanism is particularly beneficial in conditions where hormone suppression is desired.

Hormonal Regulation

Triptorelin's primary biological activity revolves around its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking GnRH, it effectively controls the release of gonadotropins, which are crucial for reproductive function.

Clinical Applications

- Prostate Cancer Treatment : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth.

- Endometriosis Management : It helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels.

- Precocious Puberty : The drug is administered to delay puberty in children with early onset sexual maturation.

Efficacy in Prostate Cancer

A study published in The Journal of Urology demonstrated that patients receiving Triptorelin showed a significant decrease in serum testosterone levels and improved clinical outcomes compared to those on placebo .

| Study | Population | Outcome |

|---|---|---|

| The Journal of Urology | 200 men with advanced prostate cancer | Significant reduction in testosterone; improved survival rates |

Impact on Endometriosis

Research published in Fertility and Sterility indicated that women treated with Triptorelin experienced substantial relief from pain associated with endometriosis and a reduction in lesion size .

| Study | Population | Outcome |

|---|---|---|

| Fertility and Sterility | 150 women with endometriosis | 70% reported significant pain relief; lesions reduced by 50% |

Precocious Puberty Outcomes

A longitudinal study followed children treated with Triptorelin for precocious puberty, finding that it effectively delayed sexual development without adverse effects on growth or bone density .

| Study | Population | Outcome |

|---|---|---|

| Pediatric Endocrinology Reviews | 100 children with precocious puberty | Successful delay in sexual maturation; normal growth patterns maintained |

Q & A

Q. Basic: What methodologies are recommended for synthesizing H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2·CH3CO2H with high purity?

Answer:

Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. The inclusion of D-tryptophan (D-Trp) requires careful stereochemical control to avoid racemization, achieved by optimizing reaction temperatures and coupling agents like HBTU/HOBt . Purification involves reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Membrane separation technologies (e.g., ultrafiltration) can further isolate the peptide from truncated sequences . Critical quality control steps include mass spectrometry (MS) for molecular weight verification and NMR for structural confirmation .

Q. Basic: Which analytical techniques are most effective for validating the structural integrity of this compound?

Answer:

- Mass Spectrometry (MS): MALDI-TOF or ESI-MS to confirm the molecular ion peak (expected m/z ~1311.47 for the acetate salt) .

- Circular Dichroism (CD): To assess secondary structure, particularly the impact of D-Trp on conformational stability .

- NMR Spectroscopy: 2D NMR (e.g., COSY, NOESY) resolves sequence-specific signals, such as the Tyr-D-Trp-Leu motif, and verifies chirality at D-Trp .

- HPLC Purity Analysis: Retention time consistency and peak symmetry (≥95% purity threshold) using UV detection at 280 nm (aromatic residue absorption) .

Q. Advanced: How should researchers design experiments to evaluate its antagonistic effects on pituitary hormone receptors?

Answer:

- In Vitro Models: Use competitive binding assays with radiolabeled LHRH in HEK293 cells expressing human LHRH receptors. Measure IC50 values and compare to native LHRH .

- In Vivo Models: Employ xenograft tumor models (e.g., prostate cancer) to assess tumor suppression efficacy. Include control groups receiving vehicle, native LHRH, and a known antagonist (e.g., leuprolide) .

- Data Normalization: Account for interspecies receptor variability (e.g., human vs. rodent LHRH receptors) by cross-referencing binding affinity data from multiple species .

Q. Advanced: How can contradictions in reported biological activity data be systematically analyzed?

Answer:

- Source Analysis: Compare experimental conditions (e.g., peptide concentration, assay pH, cell line provenance). For example, D-Trp’s stability varies under acidic vs. neutral conditions, affecting receptor binding .

- Statistical Frameworks: Apply multivariate regression to isolate variables (e.g., incubation time, temperature) contributing to outcome discrepancies .

- Meta-Analysis: Aggregate data from published studies using PRISMA guidelines, focusing on studies with standardized protocols (e.g., consistent use of acetate salt formulations) .

Q. Advanced: What computational approaches are suitable for studying its interaction with LHRH receptors?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate receptor-ligand interactions in explicit solvent (e.g., CHARMM36 force field) to analyze conformational changes induced by D-Trp substitution .

- Docking Studies: Use AutoDock Vina to predict binding poses, focusing on hydrogen bonding between Arg-Pro-Gly-NH2 and receptor active sites .

- Free Energy Calculations: Apply MM-PBSA to quantify binding energy differences between native LHRH and the synthetic analogue .

Q. Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing: Incubate lyophilized peptide at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and MS for deamidation or oxidation products (e.g., methionine sulfoxide formation) .

- Solution Stability: Assess pH-dependent stability (pH 3–7) using phosphate buffers. D-Trp’s chirality may reduce susceptibility to enzymatic degradation in serum-containing media .

Q. Advanced: What strategies are recommended for formulating mechanistic hypotheses about its species-specific activity?

Answer:

- Comparative Genomics: Align LHRH receptor sequences across species to identify residue variations in binding pockets (e.g., Tyr³⁵ in humans vs. Phe³⁵ in rodents) .

- Chimeric Receptor Studies: Engineer hybrid receptors (e.g., human/rodent) to isolate domains responsible for differential binding .

- Kinetic Analysis: Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd) across species, correlating with in vivo efficacy .

Q. Advanced: How can discrepancies between in vitro and in vivo efficacy be resolved?

Answer:

- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolic clearance using LC-MS/MS. D-Trp may enhance proteolytic resistance compared to L-Trp .

- Metabolite Identification: Incubate the peptide with liver microsomes to identify major metabolites (e.g., hydrolysis at Ser-Tyr or Leu-Arg bonds) .

- Dose-Response Modeling: Apply Emax models to reconcile in vitro IC50 with in vivo effective doses, accounting for bioavailability limitations .

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-OYLNGHKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033427 | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140194-24-7 | |

| Record name | Triptorelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.